2,4-Difluoro-6-methoxybenzylamine
Description
2,4-Difluoro-6-methoxybenzylamine is a fluorinated aromatic amine characterized by a benzylamine backbone substituted with two fluorine atoms at positions 2 and 4 and a methoxy group at position 4. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents. Fluorine atoms enhance metabolic stability and lipophilicity, while the methoxy group can modulate solubility and hydrogen-bonding interactions.
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
(2,4-difluoro-6-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9F2NO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,4,11H2,1H3 |
InChI Key |
IHGGOAXEBCGPSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-methoxybenzylamine typically involves multiple steps. One common method starts with the halogenation of m-difluorobenzene using a halogenating agent and paraformaldehyde in the presence of a catalyst to produce 2,4-difluoro halogenated benzyls . This intermediate is then reacted with methenamine to form a quaternary ammonium salt compound, which is subsequently hydrolyzed with concentrated hydrochloric acid to yield 2,4-Difluoro-6-methoxybenzylamine .
Industrial Production Methods
For industrial-scale production, the process is optimized to reduce costs and improve safety. The use of less expensive raw materials and safer reaction conditions is emphasized. The synthetic route involving the halogenation of m-difluorobenzene followed by methenamine reaction and hydrolysis is particularly suitable for large-scale production due to its efficiency and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-methoxybenzylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,4-difluoro-6-methoxybenzaldehyde or 2,4-difluoro-6-methoxybenzoic acid, while reduction can produce various amine derivatives.
Scientific Research Applications
2,4-Difluoro-6-methoxybenzylamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs targeting specific enzymes or receptors.
Industry: In materials science, it is used in the development of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-methoxybenzylamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzylamine and Triazine Derivatives
| Compound Name | Core Structure | Substituent Positions | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| 2,4-Difluoro-6-methoxybenzylamine | Benzylamine | 2,4-F; 6-OCH3 | Amine, Fluorine, Methoxy | Pharmaceutical intermediates |
| 2-Methoxy-4-fluorobenzylamine | Benzylamine | 4-F; 2-OCH3 | Amine, Fluorine, Methoxy | Agrochemical intermediates |
| 2-Methoxy-5-fluorobenzyl derivatives | Benzylamine | 5-F; 2-OCH3 | Fluorine, Methoxy | Not specified |
| Metsulfuron-methyl (triazine-based) | Triazine | 4-OCH3; 6-CH3 | Sulfonylurea, Methoxy | Herbicide (sulfonylurea class) |
Key Observations:
Fluorine Substitution: The 2,4-difluoro pattern in the target compound introduces stronger electron-withdrawing effects compared to mono-fluoro analogs like 2-methoxy-4-fluorobenzylamine. This may enhance stability against oxidative degradation and improve binding affinity in target proteins .
Methoxy Group Positioning :
- The 6-methoxy group in the target compound occupies a para position relative to the amine, which could sterically hinder interactions at the aromatic ring’s ortho positions. This differs from 2-methoxy-4-fluorobenzylamine , where the methoxy group is ortho to the amine, possibly reducing steric bulk near the reactive site .
Core Structure Differences :
- Triazine-based compounds like metsulfuron-methyl prioritize sulfonylurea and methoxy groups for herbicidal activity via acetolactate synthase inhibition. While their core structure diverges from benzylamines, the strategic placement of methoxy groups highlights the broader importance of substituent positioning in bioactivity .
Application-Specific Trends
- Pharmaceuticals : Fluorinated benzylamines are prized for their ability to penetrate lipid membranes and resist metabolic oxidation. The target compound’s difluoro motif may offer advantages in central nervous system (CNS) drug design, where blood-brain barrier penetration is critical.
- Agrochemicals : While the provided triazine derivatives prioritize herbicidal activity, benzylamine analogs like 2-methoxy-4-fluorobenzylamine may serve as precursors for fungicides or insecticides, leveraging fluorine’s role in enhancing target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
